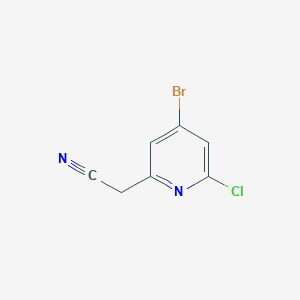
2-Chloro-4-ethenyl-5-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-methyl-4-vinylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a chlorine atom at the second position, a methyl group at the fifth position, and a vinyl group at the fourth position on the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2-Chloro-5-methyl-4-vinylpyridine can be achieved through several methods. One common method involves the reaction of 2-chloro-5-methylpyridine with acetylene in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Another method involves the use of 2-chloro-5-methylpyridine and vinyl magnesium bromide in a Grignard reaction. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, and requires the use of a suitable solvent, such as tetrahydrofuran. The reaction mixture is typically stirred at low temperatures to ensure the formation of the desired product.
Analyse Chemischer Reaktionen
2-Chloro-5-methyl-4-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation reaction typically leads to the formation of corresponding pyridine N-oxides.
Reduction: Reduction of 2-Chloro-5-methyl-4-vinylpyridine can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction results in the formation of the corresponding reduced pyridine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include sodium methoxide, potassium tert-butoxide, and sodium azide. The major products formed from these reactions depend on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-methyl-4-vinylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor antagonists. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: 2-Chloro-5-methyl-4-vinylpyridine is used in the synthesis of potential therapeutic agents for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders. Its role as a precursor in the development of new drugs highlights its importance in medicinal chemistry.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins. Its reactivity and stability make it suitable for use in industrial processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-methyl-4-vinylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing the substrate from accessing the enzyme and thereby reducing its catalytic activity. Additionally, the compound can interact with receptors on the cell surface, altering signal transduction pathways and affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-methyl-4-vinylpyridine can be compared with other similar compounds, such as:
2-Chloro-5-methylpyridine: This compound lacks the vinyl group present in 2-Chloro-5-methyl-4-vinylpyridine. The absence of the vinyl group affects its reactivity and applications in organic synthesis.
2-Chloro-4-methyl-5-vinylpyridine: This compound has a similar structure but with the positions of the methyl and vinyl groups interchanged. The difference in the position of the substituents can lead to variations in the chemical and biological properties of the compound.
2-Chloro-5-methyl-4-ethynylpyridine: This compound contains an ethynyl group instead of a vinyl group. The presence of the ethynyl group can influence the compound’s reactivity and its applications in different fields.
The uniqueness of 2-Chloro-5-methyl-4-vinylpyridine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H8ClN |
|---|---|
Molekulargewicht |
153.61 g/mol |
IUPAC-Name |
2-chloro-4-ethenyl-5-methylpyridine |
InChI |
InChI=1S/C8H8ClN/c1-3-7-4-8(9)10-5-6(7)2/h3-5H,1H2,2H3 |
InChI-Schlüssel |
QTYNFLPACSTYJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1C=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


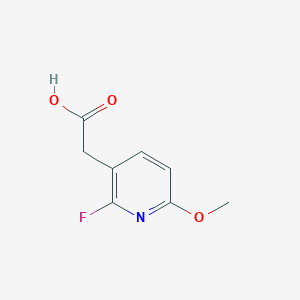
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)-N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)methanamine](/img/structure/B15221812.png)
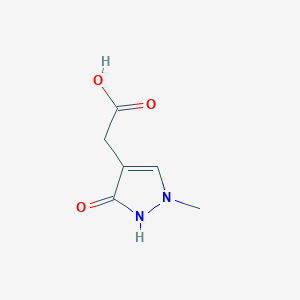
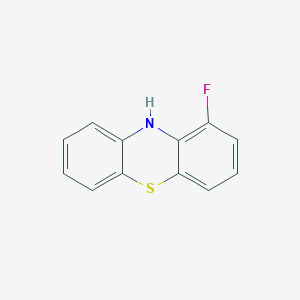
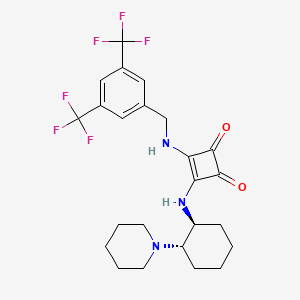
![(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15221836.png)
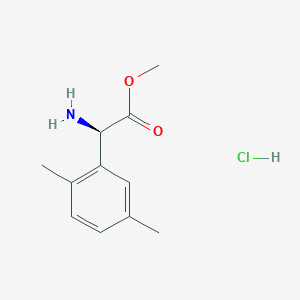

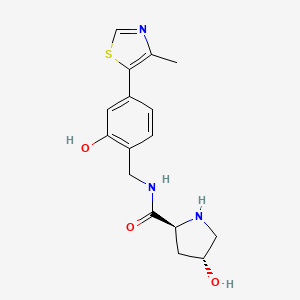
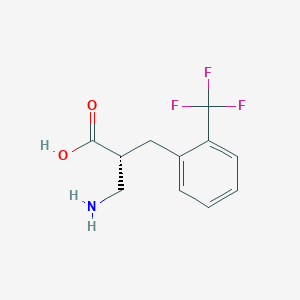
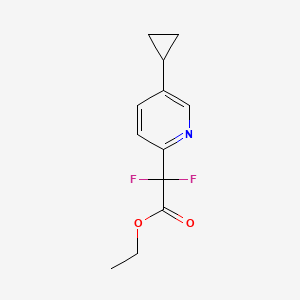
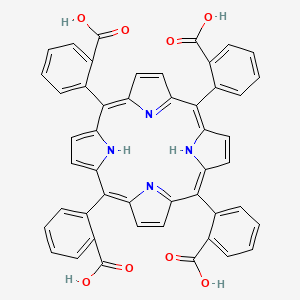
![6-[(2E)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B15221868.png)
